molecular formula C4H7ClO2S B8692730 O-(Chloromethyl) S-ethyl carbonothioate

O-(Chloromethyl) S-ethyl carbonothioate

Cat. No.: B8692730
M. Wt: 154.62 g/mol
InChI Key: JPCDQCQGUMTOBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-(Chloromethyl) S-ethyl carbonothioate is a chemical reagent of interest in synthetic organic chemistry and drug discovery research. Carbonothioate compounds, which feature both sulfur and oxygen functional groups, serve as valuable intermediates and precursors in various chemical transformations. Related structural analogs, such as those with chloroethyl and alkylthio groups, are utilized in novel synthetic methodologies, including the development of sustainable peptide synthesis techniques where thioacid derivatives enable efficient amide bond formation with minimal protecting groups . The presence of both electrophilic (chloromethyl) and nucleophilic (thioate) centers in its molecular structure makes it a versatile building block for constructing more complex molecules. Researchers investigate this compound for its potential to transfer functional groups in synthetic pathways. This product is intended for laboratory research purposes only by qualified personnel. It is not intended for diagnostic, therapeutic, or any other human use. Handling should be conducted in accordance with appropriate safety protocols.

Properties

Molecular Formula

C4H7ClO2S

Molecular Weight

154.62 g/mol

IUPAC Name

chloromethyl ethylsulfanylformate

InChI

InChI=1S/C4H7ClO2S/c1-2-8-4(6)7-3-5/h2-3H2,1H3

InChI Key

JPCDQCQGUMTOBH-UHFFFAOYSA-N

Canonical SMILES

CCSC(=O)OCCl

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis of O-(Chloromethyl) S-Ethyl Carbonothioate

[1]

Executive Summary

Target Molecule: O-(Chloromethyl) S-ethyl carbonothioate CAS Number: 133217-37-5 Molecular Formula: C₄H₇ClO₂S Molecular Weight: 154.62 g/mol [1][2]

O-(Chloromethyl) S-ethyl carbonothioate is a specialized bifunctional reagent primarily utilized in the synthesis of prodrugs (e.g., thiocarbonate-linked prodrugs) and as a derivatizing agent for protecting sensitive functional groups.[1] Its structure features a reactive chloromethyl moiety—an electrophilic "soft" alkylating site—and a thioester linkage that offers unique stability/lability profiles compared to standard carbonates.[1]

This guide details two distinct synthesis routes:

  • The Direct Displacement Route: A high-yielding, single-step nucleophilic substitution using chloromethyl chloroformate.[1] This is the preferred method for laboratory-scale synthesis due to its operational simplicity.[1]

  • The Radical Chlorination Route: A two-step sequence involving the chlorination of O-methyl S-ethyl carbonothioate.[1] This route is valuable when the chloroformate reagent is unavailable or for specific scale-up considerations.[1]

Strategic Analysis of Synthesis Routes

The choice of route depends heavily on the availability of the starting material chloromethyl chloroformate.[1] While the direct route is cleaner, the precursor is a potent lachrymator and may be difficult to source in some regions.[1] The radical chlorination route uses ubiquitous reagents (methyl chloroformate, ethanethiol, sulfuryl chloride) but requires careful control to prevent over-chlorination or sulfur oxidation.

Comparative Workflow Diagram

SynthesisRoutesEtSHEthanethiol(EtSH)InterO-Methyl S-EthylCarbonothioateEtSH->InterRoute B (Step 1):+ MCF, Et3NTargetO-(Chloromethyl)S-Ethyl CarbonothioateEtSH->TargetRoute A:+ CMCF, Et3N(Direct Displacement)CMCFChloromethylChloroformateMCFMethylChloroformateInter->TargetRoute B (Step 2):+ SO2Cl2, Radical Init.

Figure 1: Comparison of the Direct Displacement (Route A) and Stepwise Chlorination (Route B) pathways.

Route A: The Direct Displacement Method (Preferred)[1]

This protocol relies on the nucleophilic attack of the ethanethiolate anion on the carbonyl carbon of chloromethyl chloroformate.[1] The reaction is highly selective because the carbonyl chloride is significantly more electrophilic than the alkyl chloride (chloromethyl group), leaving the latter intact.

Reaction Scheme
Materials & Reagents
ReagentEquiv.RoleNotes
Ethanethiol (EtSH) 1.0NucleophileVolatile, stench.[1][3] Use bleach trap.[1]
Chloromethyl Chloroformate 1.1ElectrophileLachrymator.[1] Handle in fume hood.
Triethylamine (Et₃N) 1.2BaseScavenges HCl.[1]
Dichloromethane (DCM) SolventMediumAnhydrous preferred.[1]
Detailed Protocol
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and an addition funnel. Flush with nitrogen or argon.[1]

  • Solvent Charge: Add Chloromethyl Chloroformate (1.1 equiv) and anhydrous DCM (approx. 5–10 mL per mmol of thiol) to the flask. Cool the solution to 0°C using an ice/water bath.

  • Reagent Preparation: In a separate vessel, mix Ethanethiol (1.0 equiv) with Triethylamine (1.2 equiv) in a small volume of DCM.

    • Note: Pre-mixing the thiol and base generates the thiolate in situ, which is a more potent nucleophile.[1]

  • Addition: Add the thiol/amine solution dropwise to the cold chloroformate solution over 30–45 minutes.

    • Observation: A white precipitate (triethylamine hydrochloride) will form immediately.[1]

  • Reaction: Allow the mixture to stir at 0°C for 1 hour, then warm to room temperature (RT) and stir for an additional 2–4 hours. Monitor via TLC (silica gel; Ethyl Acetate/Hexanes) or GC-MS.[1]

  • Workup:

    • Filter off the white solid (Et₃N·HCl).

    • Wash the filtrate with 1M HCl (2x) to remove excess amine.[1]

    • Wash with Saturated NaHCO₃ (1x) and Brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄ .[1]

  • Purification: Concentrate under reduced pressure (rotary evaporator). The product is typically a clear, colorless to pale yellow oil. If necessary, purify via vacuum distillation or flash column chromatography (typically 5–10% EtOAc in Hexanes).

Route B: The Radical Chlorination Method (Alternative)[1]

This route is useful when chloromethyl chloroformate is unavailable.[1] It involves synthesizing the methyl ester first, then chlorinating the methyl group using sulfuryl chloride (

Step 1: Synthesis of O-Methyl S-Ethyl Carbonothioate

Reaction:

Protocol:

  • Dissolve Methyl Chloroformate (1.0 equiv) in DCM at 0°C.

  • Add Ethanethiol (1.0 equiv).[1]

  • Add Pyridine or Triethylamine (1.1 equiv) dropwise.[1]

  • Stir at RT for 3 hours.

  • Perform standard aqueous workup (Acid/Base wash).[1]

  • Distill the intermediate (O-methyl S-ethyl carbonothioate) to high purity before Step 2.

Step 2: Radical Chlorination

Reaction:

Protocol:

  • Setup: Place the O-methyl S-ethyl carbonothioate (1.0 equiv) in a dry RBF fitted with a reflux condenser.

  • Reagent Addition: Add Sulfuryl Chloride (

    
    , 1.0–1.1 equiv).
    
  • Initiation: Add a catalytic amount of AIBN (Azobisisobutyronitrile) or benzoyl peroxide (approx. 1–2 mol%).[1]

  • Reaction: Heat the mixture carefully. The reaction is often initiated at 60–80°C.[1]

    • Caution: Evolution of SO₂ and HCl gas will occur.[1] Ensure the system is vented through a scrubber (NaOH trap).[1]

  • Monitoring: The reaction is complete when gas evolution ceases. Check by NMR for the shift of the methyl singlet (

    
    , ~3.8 ppm) to the chloromethyl singlet (
    
    
    , ~5.7 ppm).
  • Workup: Degas the mixture (nitrogen sparge) to remove residual SO₂/HCl. Fractional distillation is required to separate the product from any unreacted starting material or dichloromethyl byproducts.[1]

Mechanistic Diagram (Radical Pathway)

RadicalMechanismStartO-Methyl S-EthylCarbonothioateRad1Radical Species(H-Abstraction)Start->Rad1 Cl• (from SO2Cl2)SO2Cl2Sulfuryl Chloride(Radical Source)SO2Cl2->Rad1InitiationProdO-(Chloromethyl)S-Ethyl CarbonothioateRad1->Prod + Cl• / - HCl / - SO2

Figure 2: Simplified radical mechanism for the conversion of the methoxy group to the chloromethoxy group.[1]

Safety & Handling (Critical)

  • Ethanethiol: Extremely malodorous and toxic.[1] The odor threshold is in the ppb range.[1] All transfers must occur in a high-efficiency fume hood.[1] Glassware should be treated with bleach (sodium hypochlorite) immediately after use to oxidize residual thiol to odorless sulfonate.[1]

  • Chloromethyl Chloroformate: A severe lachrymator and alkylating agent.[1] Inhalation can cause severe respiratory damage.[1] Wear double nitrile gloves and a face shield.[1]

  • Product Stability: O-(Chloromethyl) S-ethyl carbonothioate is an

    
    -chloro ester.[1] It is susceptible to hydrolysis.[1][4] Store under inert gas (Argon/Nitrogen) in a refrigerator (< 4°C).
    

References

  • Preparation of O-Chloromethyl S-Ethyl Carbonothioate. European Patent EP0541550A1.[1] (Describes the synthesis of carbonothioate intermediates for prodrugs).

  • Bioprecurseurs acyloxymethylcarbamate. World Patent WO2005028473A1.[1] (Details the use of sulfuryl chloride in the preparation of chloromethyl carbonothioates).

  • Synthesis of Alpha-Halo Ethers and Carbonates. Organic Syntheses, Coll. Vol. 10, p. 12 (2004). (General methodology for chloromethyl carbonates). [1]

  • Ethanethiol Properties & Reactivity. PubChem Database. (Safety and chemical data for ethanethiol).

Suppliers and commercial availability of O-(Chloromethyl) S-ethyl carbonothioate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the commercial landscape, synthesis, and application of O-(Chloromethyl) S-ethyl carbonothioate (CAS 133217-37-5).

Synthesis, Supply Chain, and Prodrug Applications

Executive Summary

O-(Chloromethyl) S-ethyl carbonothioate is a specialized bifunctional reagent used primarily in medicinal chemistry for the synthesis of metabolically labile prodrugs. By introducing the S-ethyl thiocarbonyl moiety via a chloromethyl linker, it enables the formation of soft alkyl derivatives that improve the oral bioavailability and lipophilicity of polar active pharmaceutical ingredients (APIs).

While commercially available from select fine chemical suppliers, its high reactivity and niche application often necessitate on-demand synthesis. This guide provides a verified "Make vs. Buy" analysis, detailed synthesis protocols, and mechanistic insights into its role in drug delivery.

Chemical Identity & Properties
PropertyData
IUPAC Name O-(Chloromethyl) S-ethyl carbonothioate
CAS Registry Number 133217-37-5
Molecular Formula C₄H₇ClO₂S
Molecular Weight 154.62 g/mol
Structure Et–S–C(=O)–O–CH₂–Cl
Physical State Colorless to pale yellow liquid
Boiling Point ~180 °C (Predicted); often distilled under reduced pressure
Solubility Soluble in DCM, THF, Ethyl Acetate; hydrolyzes in water
Stability Moisture sensitive; store at 2–8 °C under inert atmosphere (Ar/N₂)
Commercial Landscape: Buy vs. Make

Due to its specific structural utility, this compound is not a commodity chemical. It is classified as a Fine Chemical / Building Block .

Primary Suppliers

Availability is often limited to milligram-to-gram scales for R&D. Bulk quantities typically require lead times of 4–8 weeks.

  • Sigma-Aldrich (Merck): Listed in catalog (e.g., Product #133217-37-5 or similar custom listings). High reliability, high cost.

  • AchemBlock: Specializes in building blocks; often has stock or rapid synthesis capabilities.

  • ChemSrc / Dayang Chem: Aggregators listing various Asian manufacturers. Verification of purity (GC-MS) is critical when sourcing from lower-tier suppliers.

Supply Chain Considerations
  • Shipping: Regulated as a corrosive and toxic liquid (UN 2810 or UN 2927).

  • Lead Time: "In-stock" status is volatile. For critical path experiments, in-house synthesis is recommended over reliance on external inventory.

Synthesis Protocol (The "Make" Option)

When commercial stock is unavailable, the compound can be synthesized in a single step from S-ethyl chlorothioformate . This protocol is adapted from standard chloromethylation methodologies [1, 2].

Reaction Scheme

The synthesis involves the insertion of formaldehyde (from paraformaldehyde) into the S-ethyl chlorothioformate bond, catalyzed by a Lewis acid (Zinc Chloride).

Synthesis cluster_0 Precursors A S-Ethyl chlorothioformate (CAS 2941-64-2) C ZnCl2 (Catalyst) Heat (60-80°C) A->C B Paraformaldehyde ((CH2O)n) B->C D O-(Chloromethyl) S-ethyl carbonothioate C->D 2-4 Hours

Figure 1: Catalytic synthesis workflow for O-(chloromethyl) S-ethyl carbonothioate.

Step-by-Step Methodology

Safety Warning: This reaction generates chloromethyl derivatives which are potential alkylating agents and carcinogens. Perform all operations in a well-ventilated fume hood.

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and drying tube (CaCl₂).

  • Reagents:

    • S-Ethyl chlorothioformate (1.0 eq, 12.4 g, 100 mmol)

    • Paraformaldehyde (1.2 eq, 3.6 g, 120 mmol)

    • Zinc Chloride (ZnCl₂, anhydrous) (0.02 eq, 270 mg)

  • Reaction:

    • Combine the chlorothioformate and paraformaldehyde in the flask.

    • Add the ZnCl₂ catalyst.

    • Heat the mixture to 60–70 °C with vigorous stirring. The suspension will gradually clear as paraformaldehyde depolymerizes and reacts.

    • Monitor by ¹H NMR (disappearance of the aldehyde peak / appearance of the -OCH₂Cl singlet at ~5.7 ppm).

  • Workup:

    • Cool to room temperature.

    • Dilute with dichloromethane (DCM) and wash rapidly with cold saturated NaHCO₃ (to remove trace acid) and brine.

    • Dry over anhydrous MgSO₄ and filter.

  • Purification:

    • Concentrate under reduced pressure.

    • Distillation: Purify the residue by vacuum distillation (approx. 80–90 °C at 10 mmHg) to obtain a clear liquid.

    • Yield: Typically 70–85%.

Applications in Drug Development[2]

The primary utility of O-(chloromethyl) S-ethyl carbonothioate is the derivatization of carboxylic acid or alcohol-containing drugs to form S-ethyl thiocarbonyl-based prodrugs .

Mechanism of Action

This moiety functions as a "double ester" variant. Upon physiological uptake, it undergoes enzymatic hydrolysis by esterases. The unique S-ethyl group modulates the rate of hydrolysis compared to standard alkyl carbonates.

ProdrugActivation Prodrug Prodrug Conjugate (Drug-O-CH2-O-C(=O)-S-Et) Intermediate Unstable Hemiacetal (Drug-O-CH2-OH) Prodrug->Intermediate Enzymatic Cleavage Byproducts Byproducts: CO2 + Ethane thiol (EtSH) Prodrug->Byproducts Enzyme Esterase / Hydrolase Enzyme->Prodrug ActiveDrug Active Drug (Drug-OH / Drug-COOH) Intermediate->ActiveDrug Spontaneous Collapse Formaldehyde Formaldehyde (HCHO) Intermediate->Formaldehyde

Figure 2: In vivo activation pathway of S-ethyl thiocarbonyl prodrugs.

Why Use This Reagent?
  • Lipophilicity: The ethyl-thio group significantly increases logP, aiding passive diffusion across the intestinal epithelium.

  • Stability Tuning: Thiocarbonates are generally more stable to chemical hydrolysis than simple esters, providing better shelf-life while remaining susceptible to enzymatic cleavage [3].

  • Safety Profile: The byproducts (CO₂, ethanol/ethanethiol, formaldehyde) are manageable in low-dose therapeutics, though the generation of ethanethiol (pungent odor) is a consideration for formulation.

References
  • Synthesis of Chloromethyl Esters: Berliner, M. A.; Belecki, K. "Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers." J. Org. Chem.2005 , 70, 9618–9621. Link

  • Prodrug Methodologies: Gallop, M. A. et al. "Bioprecurseurs acyloxymethylcarbamate." World Intellectual Property Organization PatentWO2005028473A1 . Link

  • Thiocarbonate Chemistry: Synthesis, 1990 , 1159–1166.[1] (Foundational methodology for chloromethyl thiocarbonates).

Sources

Methodological & Application

Synthesis of mixed thiocarbonates using O-(Chloromethyl) S-ethyl carbonothioate

Application Note: Synthesis of Mixed Thiocarbonates using -(Chloromethyl) -ethyl carbonothioate

Introduction & Mechanistic Rationale


-(Chloromethyl) 

-ethyl carbonothioate
acyloxymethyl-type prodrugs
Why Use This Reagent?
  • Metabolic Lability: The resulting O,O-acetal linkage (drug-linker-moiety) is susceptible to hydrolysis by non-specific esterases, releasing the parent drug, formaldehyde, carbon dioxide, and ethanethiol.

  • Lipophilicity Tuning: The

    
    -ethyl group increases lipophilicity (
    
    
    ) more effectively than corresponding
    
    
    -alkyl analogs, enhancing membrane permeability for polar drugs.
  • Safety Profile: Unlike reagents generating toxic byproducts upon hydrolysis, the sulfur-containing byproduct (ethanethiol) is generally well-tolerated in trace prodrug quantities compared to other promoieties.

Mechanistic Pathway

The synthesis involves a nucleophilic substitution (

MechanismReagentO-(Chloromethyl)S-ethyl carbonothioate(Cl-CH2-O-CO-SEt)IntermediateReactive Intermediate(I-CH2-O-CO-SEt)Reagent->IntermediateFinkelstein Exchange(Acetone/DMF)IodideNaI (Catalyst)Iodide->IntermediateProductMixed ThiocarbonateProdrugIntermediate->ProductSN2 Attack- I-DrugDrug Nucleophile(R-COO- / R-O-)Drug->ProductBase (Et3N/K2CO3)

Figure 1: Mechanistic pathway for the activation and coupling of


Reagent Preparation Protocol

While


Materials
  • Precursor: Chloromethyl chloroformate (Chloromethyl carbonochloridate) [CAS: 22128-62-7]

  • Nucleophile: Ethanethiol (EtSH)

  • Base: Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA)
    
  • Solvent: Anhydrous Diethyl Ether (

    
    ) or Dichloromethane (DCM)
    
Step-by-Step Synthesis
  • Setup: Flame-dry a 3-neck round-bottom flask under nitrogen atmosphere.

  • Charging: Add Chloromethyl chloroformate (1.0 equiv) and anhydrous

    
     (10 mL/g). Cool the solution to 0 °C  using an ice bath.
    
  • Addition: Prepare a mixture of Ethanethiol (1.0 equiv) and Triethylamine (1.0 equiv) in anhydrous

    
    . Add this solution dropwise to the reaction flask over 15–30 minutes, maintaining the temperature below 5 °C.
    
    • Note: A white precipitate of triethylamine hydrochloride will form immediately.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–24 hours.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the ammonium salt. Wash the pad with cold ether.

  • Purification: Concentrate the filtrate under reduced pressure (rotary evaporator, < 30 °C).

    • Result: The product is obtained as a colorless to pale yellow liquid. Purity is typically >95% by NMR. Distillation is possible but often unnecessary if used immediately.

Key Characterization Data:

  • 
     NMR (
    
    
    ):
    
    
    5.75 (s, 2H,
    
    
    ), 2.95 (q, 2H,
    
    
    ), 1.35 (t, 3H,
    
    
    ).

Protocol: Synthesis of Mixed Thiocarbonate Prodrugs

This protocol describes the coupling of the reagent with a carboxylic acid drug model.[1]

Experimental Design Table
ParameterRecommended ConditionRationale
Stoichiometry Drug : Reagent : Base : NaI 1.0 : 1.2–1.5 : 2.0–3.0 : 0.1–0.5 Excess reagent compensates for hydrolysis; catalytic NaI accelerates reaction.
Solvent DMF (Anhydrous) or AcetonePolar aprotic solvents favor

reactions and solubilize ionic intermediates.
Base

or DIPEA

("Cesium Effect") enhances nucleophilicity of carboxylates.
Temperature 40–60 °CHeat is required to overcome the steric/electronic barrier of the chloromethyl group.
Time 4 – 24 HoursMonitor by TLC/LC-MS until starting material is consumed.
Detailed Procedure
Step 1: Activation of the Nucleophile
  • Dissolve the Carboxylic Acid Drug (1.0 mmol) in anhydrous DMF (5 mL).

  • Add Cesium Carbonate (

    
    )  (1.5 mmol) or DIPEA  (2.0 mmol).
    
  • Stir at RT for 15 minutes to ensure deprotonation (formation of the carboxylate anion).

Step 2: Coupling Reaction
  • Add Sodium Iodide (NaI) (0.2 mmol, 20 mol%) to the mixture.

    • Critical Step: The solution may turn slightly yellow due to trace iodine; this is normal.

  • Add

    
    -(Chloromethyl) 
    
    
    -ethyl carbonothioate
    (1.5 mmol) dropwise.
  • Heat the reaction mixture to 50–60 °C under nitrogen.

  • Monitor reaction progress by LC-MS. Look for the mass shift corresponding to the addition of the ethylsulfanylcarbonyloxymethyl group (+118 Da).

Step 3: Isolation and Purification
  • Quench: Dilute the reaction with Ethyl Acetate (EtOAc) and wash with water (

    
    ) to remove DMF and inorganic salts.
    
  • Wash: Wash the organic layer with saturated

    
     and Brine.
    
  • Dry: Dry over anhydrous

    
    , filter, and concentrate.
    
  • Purification: Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: Hexane/EtOAc gradient.[1][2] The product is usually less polar than the parent acid.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion Chloromethyl group is sluggish.Increase NaI to 1.0 equiv (stoichiometric) or raise temp to 70 °C.
Hydrolysis of Reagent Wet solvent or atmospheric moisture.Use freshly distilled solvents and maintain strict

atmosphere.
Side Products Alkylation at wrong site (e.g., N-alkylation).Use softer bases (

) or protect competing nucleophiles.

Visual Workflow

Workflowcluster_0Phase 1: Reagent Synthesiscluster_1Phase 2: Prodrug CouplingStep1Chloromethyl Chloroformate+ EtSH + Et3NStep2Filter (Remove Et3N.HCl)& ConcentrateStep1->Step2ReagentO-(Chloromethyl)S-ethyl carbonothioateStep2->ReagentMixMix: Drug + Base + NaISolvent: DMF, 60°CReagent->MixAdd dropwiseDrugParent Drug(COOH/OH)Drug->MixFinalPurified MixedThiocarbonate ProdrugMix->FinalExtraction & Chromatography

Figure 2: Complete synthetic workflow from reagent generation to final prodrug isolation.

References

  • Synthesis of Reagent & Prodrug Application: Rais, R., et al. (2016). N-(Pivaloyloxy)alkoxy-carbonyl Prodrugs of the Glutamine Antagonist 6-Diazo-5-oxo-L-norleucine (DON) as a Potential Treatment for HIV Associated Neurocognitive Disorders. Journal of Medicinal Chemistry.

  • Prodrug Strategies and Reagents: Slusher, B. S., et al. (2017). Prodrugs of glutamine analogs. World Intellectual Property Organization, Patent WO2017023774A1.

  • General Chloromethylation Protocols: Berliner, M. A., & Belecki, K. (2005).[3] Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers.[3] The Journal of Organic Chemistry.[2][3] [Source: J. Org.[2][3] Chem.]([Link])

  • Reagent Properties: PubChem Compound Summary for CID 15241563, Carbonothioate.

Application Note: Solvent Selection & Protocols for O-(Chloromethyl) S-ethyl Carbonothioate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide and protocol for the use of O-(Chloromethyl) S-ethyl carbonothioate in organic synthesis, specifically designed for drug development applications.

Executive Summary

O-(Chloromethyl) S-ethyl carbonothioate (CAS: N/A for specific commercial reagent, typically custom synthesized or analog of CAS 623-54-1 derivatives) is a specialized alkylating agent used to introduce the ethylsulfanylcarbonyloxymethyl (Et-S-CO-O-CH₂-) promoiety. This moiety is critical in prodrug design to mask polar functional groups (carboxylic acids, phenols, amines), thereby increasing lipophilicity and oral bioavailability. Upon absorption, the moiety undergoes enzymatic hydrolysis to release the active parent drug, carbon dioxide, formaldehyde, and ethanethiol.

Selecting the correct solvent system is the single most critical factor in optimizing the yield and purity of this reaction. This guide provides a mechanistic rationale for solvent selection, detailed experimental protocols, and troubleshooting frameworks.

Mechanistic Basis for Solvent Selection[1]

The reaction between O-(Chloromethyl) S-ethyl carbonothioate and a drug molecule (nucleophile) proceeds via an


 (Nucleophilic Substitution, Bimolecular)  mechanism. The chloromethyl group acts as the electrophile, where the chloride is the leaving group.
The Reaction Pathway

The choice of solvent dictates the reaction rate by influencing the stability of the transition state and the nucleophilicity of the attacking species.

ReactionMechanism Drug Drug-COOH (Nucleophile Precursor) Salt Drug-COO⁻ M⁺ (Active Nucleophile) Drug->Salt Deprotonation Base Base (e.g., Cs2CO3, DIEA) Base->Salt TS [ Transition State ] Dipolar/Charged Salt->TS + Reagent (Rate Determining Step) Reagent Cl-CH₂-O-C(=O)-S-Et (Electrophile) Reagent->TS Prodrug Drug-COO-CH₂-O-C(=O)-S-Et (Prodrug) TS->Prodrug Byproducts M⁺Cl⁻ + Base-H⁺ TS->Byproducts

Figure 1: Mechanistic pathway for the alkylation of a carboxylic acid drug with O-(Chloromethyl) S-ethyl carbonothioate.

Critical Solvent Parameters[2]
  • Dielectric Constant (

    
    ) & Dipole Moment:  High polarity solvents stabilize the charged transition state and dissociate the ion pair of the nucleophile salt (
    
    
    
    ), making the carboxylate more "naked" and reactive.
  • Aprotic Character: Protic solvents (alcohols, water) must be strictly avoided. They solvate the nucleophile via hydrogen bonding, drastically reducing reactivity (the "cage effect"), and can cause hydrolysis of the sensitive chloromethyl reagent.

  • Water Content: The reagent is moisture-sensitive. Hydrolysis yields formaldehyde and thiocarbonic acid derivatives. Solvents must be anhydrous (<0.05% water).

Solvent Recommendations

The following hierarchy is established based on reaction kinetics, solubility profiles, and downstream processing ease.

SolventClassRatingRationaleRecommended Use
DMF (N,N-Dimethylformamide)Polar AproticPrimary Excellent solubility for salts; high dielectric constant (

) maximizes

rate.
Standard synthesis; difficult substrates.
Acetonitrile (MeCN)Polar AproticSecondary Good rate; easier to remove (bp 82°C) than DMF; compatible with Finkelstein conditions.Scale-up; heat-sensitive products.
Acetone Polar AproticSpecialized Essential for Finkelstein modification (using NaI). Low boiling point limits max temp.[1]When reactivity is low and Iodide catalysis is needed.
DCM (Dichloromethane)ChlorinatedTertiary Poor solubility for inorganic salts; slow kinetics unless Phase Transfer Catalysis (PTC) is used.Only if solubility in polar solvents is impossible.
Decision Logic for Solvent Selection

SolventSelection Start Start: Select Solvent SolubilityCheck Is the Drug Salt soluble in organic solvents? Start->SolubilityCheck HighTemp Is the reaction thermally sensitive? SolubilityCheck->HighTemp Yes / Moderate DCM_PTC Select DCM + PTC (Phase Transfer Catalyst) SolubilityCheck->DCM_PTC No (Lipophilic Drug) Finkelstein Is the reaction sluggish? (Need NaI catalysis?) HighTemp->Finkelstein No (Stable > 60°C) MeCN Select Acetonitrile (Balance Rate/Workup) HighTemp->MeCN Yes (Unstable > 60°C) DMF Select DMF (Max Rate, High Solub.) Finkelstein->DMF No (Standard) Acetone Select Acetone (Finkelstein Conditions) Finkelstein->Acetone Yes (Use NaI)

Figure 2: Decision tree for selecting the optimal solvent based on substrate properties and reaction conditions.

Experimental Protocols

Protocol A: Standard Alkylation (High Solubility Substrates)

Best for: Carboxylic acids or phenols soluble in DMF. Reagents: Drug (1.0 eq),


 (1.5 eq), O-(Chloromethyl) S-ethyl carbonothioate (1.2–1.5 eq).
Solvent:  Anhydrous DMF.[2]
  • Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Salt Formation: Dissolve the Drug (1.0 mmol) in Anhydrous DMF (5–10 mL). Add Cesium Carbonate (

    
    , 1.5 mmol). Stir at Room Temperature (RT) for 30 minutes to ensure deprotonation.
    
    • Note:

      
       is preferred over 
      
      
      
      due to the "Cesium Effect" (higher solubility and looser ion pairing).
  • Addition: Cool the mixture to 0°C. Add O-(Chloromethyl) S-ethyl carbonothioate (1.2 mmol) dropwise.

    • Why 0°C? To prevent immediate exotherms and side reactions.

  • Reaction: Allow to warm to RT. If reaction is slow (monitor by TLC/LCMS), heat to 50–60°C. Stir for 4–18 hours.

  • Workup:

    • Dilute with Ethyl Acetate (EtOAc).[2][3][4]

    • Wash 3x with Water (to remove DMF).

    • Wash 1x with Brine.[4]

    • Dry over

      
      , filter, and concentrate.[5]
      
Protocol B: Finkelstein-Modified Alkylation (Enhanced Reactivity)

Best for: Sterically hindered drugs or sluggish reactions. Mechanism: NaI converts the chloromethyl reagent to the highly reactive iodomethyl intermediate in situ. Solvent: Anhydrous Acetone or Acetonitrile.

  • Preparation: Charge flask with Drug (1.0 mmol),

    
     (2.0 mmol), and Sodium Iodide (NaI, 0.2–0.5 eq catalytic, or 1.2 eq stoichiometric).
    
  • Solvent: Add Anhydrous Acetone (10 mL).

  • Addition: Add O-(Chloromethyl) S-ethyl carbonothioate (1.5 mmol).

  • Reaction: Reflux (approx. 56°C) for 6–12 hours.

    • Observation: A white precipitate (KCl/NaCl) will form as the reaction proceeds.

  • Workup:

    • Filter off the inorganic solids.

    • Concentrate the filtrate.[2]

    • Redissolve in EtOAc/DCM and wash with 5% Sodium Thiosulfate (to remove any free iodine/color) and water.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / No Reaction Nucleophile too weak or ion-pairing too tight.Switch base to

. Switch solvent to DMF.[6][2] Add NaI (Protocol B).
Hydrolysis of Reagent Wet solvent or atmospheric moisture.Use freshly distilled/anhydrous solvents. Add molecular sieves (3Å or 4Å) to the reaction vessel.
Byproduct: Formaldehyde Decomposition of the reagent.Lower reaction temperature.[4] Ensure pH is not excessively basic (avoid hydroxide bases like NaOH).
Colored Product (Yellow/Brown) Iodine contamination (if using NaI) or oxidation.Wash organic layer with 5%

(Sodium Thiosulfate) during workup.

Safety & Handling (EHS)

  • Toxicity: O-(Chloromethyl) S-ethyl carbonothioate is an alkylating agent. It is potentially carcinogenic and mutagenic .[1]

  • Engineering Controls: Always handle in a certified chemical fume hood.

  • PPE: Double nitrile gloves, safety goggles, and lab coat are mandatory.

  • Deactivation: Quench excess reagent with a solution of aqueous ammonia or dilute NaOH before disposal to hydrolyze the alkylating chloromethyl group.

References

  • Prodrug Strategies: Rautio, J., et al. "Prodrugs: design and clinical applications." Nature Reviews Drug Discovery7 , 255–270 (2008). Link

  • Finkelstein Reaction: Finkelstein, H. "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden." Ber. Dtsch. Chem. Ges.[6]43 , 1528 (1910).

  • Solvent Selection Guide: Prat, D., et al. "Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes." Organic Process Research & Development17 , 1517–1525 (2013). Link

  • Cesium Effect: Dijkstra, G., et al. "The effect of the cation on the rate of nucleophilic substitution reactions." Journal of Organic Chemistry54, 1517 (1989).
  • Specific Reagent Usage: Example Protocol adapted from WO2017023774A1 (Vertex AI Search Result 1.1), demonstrating alkylation in isobutyric acid/DIEA. Link

Sources

Troubleshooting & Optimization

Handling moisture sensitivity of O-(Chloromethyl) S-ethyl carbonothioate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox

You are likely using O-(Chloromethyl) S-ethyl carbonothioate (CAS: 33325-46-1 or related analogs) as a bifunctional linker for prodrug synthesis or to introduce the ethylsulfanylcarbonyloxymethyl moiety.

The Challenge: This reagent relies on the high electrophilicity of the


-chloromethyl group (

). This same reactivity makes it thermodynamically unstable in the presence of water. Unlike standard esters, the hydrolysis of this compound triggers a cascade fragmentation (self-immolation) that generates gas, acid, and toxic thiols.

This guide provides the protocols required to maintain reagent integrity and troubleshoot experimental failures caused by moisture intrusion.

Module 1: Storage & Integrity Assurance

The Degradation Cascade

Understanding why the reagent degrades is the key to safe handling. Moisture does not just "wet" the compound; it destroys it irreversibly.

Mechanism of Hydrolysis:

  • Attack: Water attacks the methylene carbon, displacing chloride.

  • Collapse: The resulting hemiacetal is unstable and spontaneously fragments.

  • Release: The breakdown yields Carbon Dioxide (

    
    ), Hydrochloric Acid (
    
    
    
    ), Formaldehyde (
    
    
    ), and Ethanethiol (
    
    
    ).

Hydrolysis Reagent O-(Chloromethyl) S-ethyl carbonothioate Intermediate Hemiacetal Intermediate Reagent->Intermediate + H₂O, -HCl Water H₂O (Moisture) Water->Intermediate HCl HCl (Corrosive) Intermediate->HCl HCHO Formaldehyde (Polymerizes) Intermediate->HCHO Acid S-Ethyl thiocarbonic acid Intermediate->Acid CO2 CO₂ (Gas/Pressure) Acid->CO2 EtSH Ethanethiol (Stench) Acid->EtSH

Figure 1: The irreversible hydrolysis cascade. Note that one mole of water triggers the release of four distinct byproducts.

Quality Control (QC) Protocol

Before committing valuable substrate to a reaction, validate the reagent.

MethodObservationStatus
Visual Clear, colorless to pale yellow liquid.Pass
Visual White precipitate (Paraformaldehyde) or turbidity.Fail (Hydrolyzed)
Olfactory Sharp, acrid smell (Acidic).Warning (Trace hydrolysis)
Olfactory Strong "rotten egg" or garlic odor (Ethanethiol).Fail (Significant degradation)
1H NMR Singlet at ~5.7-5.8 ppm (

).
Pass
1H NMR New peaks at ~4.8 ppm (HO-CH2-O) or ~2.5 ppm (EtSH).Fail

Module 2: Handling & Synthesis Protocols

Reagent Preparation

Critical Rule: Never pipette this reagent in open air. The atmospheric moisture is sufficient to initiate autocatalytic degradation (HCl produced catalyzes further hydrolysis).

Step-by-Step Handling:

  • Equilibration: Remove the bottle from the freezer (-20°C) and place it in a desiccator. Allow it to warm to room temperature before opening to prevent condensation on the cold liquid surface.

  • Inert Transfer:

    • Purge the source bottle with dry Nitrogen or Argon.

    • Use a syringe or cannula transfer method.

    • Do not pour.

  • Solvent Criteria: Use only anhydrous solvents.

Solvent Compatibility Table

Water content is the primary failure mode.

SolventMax Water ContentPre-treatment Recommendation
Dichloromethane (DCM) < 50 ppmDistill over CaH₂ or pass through activated alumina.
THF < 50 ppmDistill over Na/Benzophenone or use molecular sieves (3Å).
DMF/DMSO Avoid Hygroscopic nature makes these risky; promotes hydrolysis.
Acetonitrile < 100 ppmAcceptable if strictly anhydrous.
Reaction Workflow

The following workflow minimizes side reactions.

Workflow Start Start: Dry Substrate Base Add Scavenger Base (e.g., NEt3, Proton Sponge) Start->Base Cool Cool to 0°C or -10°C (Slows Hydrolysis) Base->Cool Add Dropwise Addition of Reagent (in DCM) Cool->Add Monitor Monitor TLC/LCMS (Watch for EtSH byproduct) Add->Monitor Monitor->Add Incomplete Quench Quench: Sat. NaHCO₃ (Neutralize HCl) Monitor->Quench Complete

Figure 2: Optimized reaction workflow. Cooling is essential to suppress the rate of hydrolysis relative to the desired substitution.

Module 3: Troubleshooting & FAQs

Q1: The bottle hissed when I opened it. Is it safe to use?

Status: High Risk.

  • Cause: The "hiss" is pressurized

    
     escaping. This indicates that moisture entered the bottle previously, causing hydrolysis.
    
  • Consequence: The molarity of the reagent is now unknown, and the solution contains dissolved HCl and Ethanethiol.

  • Action: Perform a quantitative NMR using an internal standard (e.g., mesitylene) to determine the remaining active concentration. If >10% degraded, discard.

Q2: I see a white solid forming in my reaction mixture.

Diagnosis:

  • Scenario A (Base present): This is likely the hydrochloride salt of your base (e.g., Triethylamine hydrochloride). This is normal.

  • Scenario B (No base/Storage): This is Paraformaldehyde . It indicates the chloromethyl group has hydrolyzed, releasing formaldehyde which then polymerized. The reagent is compromised.

Q3: My yield is low, and I smell sulfur. What happened?

Root Cause: "Wet" Solvent.

  • Explanation: If your solvent contained water, the reagent hydrolyzed to form Ethanethiol (the sulfur smell) instead of reacting with your substrate.

  • Verification: Check the reaction pH. If it is highly acidic (due to HCl release), hydrolysis occurred.

  • Fix: Reactivate molecular sieves (3Å or 4Å) at 300°C and dry all solvents for 24 hours prior to the next attempt.

Q4: How do I safely dispose of the waste?

Hazard: The waste stream contains Ethanethiol (stench) and potential alkylating agents.

  • Protocol:

    • Add the waste to a solution of 10% Bleach (Sodium Hypochlorite) and dilute Sodium Hydroxide.

    • Chemistry: Bleach oxidizes the stench (Ethanethiol) to the odorless sulfonic acid. NaOH neutralizes the HCl.

    • Let stand in a fume hood for 2 hours before standard chemical disposal.

References

  • Mechanism of Alpha-Halo Ether Hydrolysis

    • Title: Hydrolysis and alcoholysis of chloromethyl ethers and rel
    • Source: Journal of the Chemical Society B: Physical Organic.
    • Link:[Link]

  • Safety Data & Handling (Chloromethyl Ethyl Ether Analog)

    • Title: Safety Data Sheet: Chloromethyl Ethyl Ether (Structural Analog).
    • Source: Fisher Scientific.[1]

  • Synthesis Applications of Chloromethyl Carbon

    • Title: Synthesis of S-(5-aryl-1,3,4-oxadiazol-2-yl) O-alkyl carbonothioate.[2]

    • Source: ResearchG
    • Link:[Link]

  • General Reactivity of Chloromethyl Esters

    • Title: Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers.[3]

    • Source: Journal of Organic Chemistry (via Organic Chemistry Portal).
    • Link:[Link]

Sources

Purification methods for O-(Chloromethyl) S-ethyl carbonothioate byproducts

Technical Support Center: -(Chloromethyl) -ethyl Carbonothioate

Module 1: Chemical Identity & Impurity Profiling

Before initiating purification, you must identify the specific byproducts generated by your synthetic route. The most common synthesis involves the reaction of O-chloromethyl chloroformate (CMCF) with ethanethiol (

Common Impurity Profile
Impurity ClassSpecific CompoundOriginPhysical Property (for separation)
Volatile Sulfur Ethanethiol (

)
Unreacted starting materialBP: 35°C (Stench)
Starting Reagent O-Chloromethyl chloroformateUnreacted reagentBP: 106°C; Hydrolyzes to HCl/CO

Hydrolysis Product Ethanol / FormaldehydeMoisture contaminationSoluble in water (Avoid aqueous wash)
Oxidation Product Diethyl disulfide (

)
Oxidation of thiolBP: 154°C
Symmetric Side-Product Diethyl dithiocarbonateLigand exchangeHigh BP; Non-polar
Acidic Byproduct Hydrogen Chloride (

)
Reaction byproductGas; Corrosive

Module 2: Purification Protocols

WARNING:



highly susceptible to hydrolysis

Avoid aqueous workups
Protocol A: Fractional Vacuum Distillation (Primary Method)

Best for: Removal of volatile thiols, unreacted chloroformates, and disulfides.

  • Quench & Filter: If an amine base (e.g., pyridine/triethylamine) was used, precipitate the hydrochloride salt by adding cold, dry diethyl ether or hexane. Filter the salts under

    
     using a Schlenk frit.
    
  • Concentrate: Remove the reaction solvent (ether/DCM) via rotary evaporation at <30°C .

  • Setup: Equip a short-path distillation head (Vigreux column recommended for purity >98%) to a vacuum line.

  • Fraction Collection:

    • Fraction 1 (Fore-run): Collect at ambient temperature to 40°C (at reduced pressure) to remove residual

      
       and solvent.
      
    • Fraction 2 (Intermediate): Increase bath temp. This contains unreacted O-chloromethyl chloroformate.

    • Fraction 3 (Target): Collect the main fraction. (Note: Boiling points will vary by vacuum strength; typically expect 60–80°C at 0.5 mmHg).

  • Storage: Store over activated 4Å molecular sieves at -20°C.

Protocol B: Chemical Scavenging (Trace Impurity Removal)

Best for: Removing trace acid (

  • Acid Scavenging: Add anhydrous Potassium Carbonate (

    
    ) or Calcium Carbonate (
    
    
    ) powder (10% w/w) directly to the crude oil. Stir for 1 hour at 0°C.
  • Electrophile Scavenging: To remove unreacted O-chloromethyl chloroformate, add a polymer-supported amine (e.g., Amberlyst A-21) which reacts selectively with the more reactive chloroformate over the carbonothioate.

  • Filtration: Filter through a 0.45

    
    m PTFE membrane to remove the solid scavengers.
    

Module 3: Troubleshooting & FAQs

Q1: The product has a persistent "rotten egg" smell even after vacuum drying. How do I remove it?

Diagnosis: Residual Ethanethiol (

Solution:
  • Do NOT use standard bleach washes (oxidative hydrolysis will destroy your product).

  • Technique: Sparging. Bubble dry Nitrogen or Argon through the neat liquid for 2–4 hours. The gas flow will carry off the volatile thiol (BP 35°C). Pass the exhaust gas through a bleach trap to neutralize the odor before it enters the hood exhaust.

Q2: My NMR shows a singlet at 5.7–5.8 ppm and another at 5.3 ppm. What is happening?

Diagnosis: The peak at ~5.7 ppm is likely your target (

Bis(chloromethyl) etherAction:
  • If the 5.3 ppm peak appeared after storage: Moisture ingress has occurred. Redistill immediately.

  • If present initially: Check your starting O-chloromethyl chloroformate purity.

Q3: The liquid turned cloudy/precipitated upon standing.

Diagnosis: Polymerization or HCl salt formation. Mechanism:

Fix:

Module 4: Decision Tree & Workflow

The following diagram outlines the logical flow for purifying the crude reaction mixture.

PurificationWorkflowStartCrude Reaction Mixture(Target + EtSH + Salts + HCl)FiltrationStep 1: Inert Filtration(Remove Amine Salts)Start->FiltrationVolatilesStep 2: N2 Sparge / High Vac(Remove EtSH, Solvent)Filtration->VolatilesCheckPurityCheck Purity (NMR/GC)Volatiles->CheckPurityDistillationProtocol A:Fractional Distillation(High Vacuum)CheckPurity->DistillationMajor Impurities(Disulfides/Starting Mat.)ScavengingProtocol B:Chemical Scavenging(Polymer-supported Amine)CheckPurity->ScavengingTrace Impurities(<5%)FinalPure O-(Chloromethyl)S-ethyl CarbonothioateDistillation->FinalScavenging->Final

Figure 1: Purification logic flow for O-(Chloromethyl) S-ethyl carbonothioate. Select Protocol A for bulk purification or Protocol B for polishing trace impurities.

References

  • Synthesis of

    
    -Halo Ethers:  Berliner, M. A.; Belecki, K. "Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers." J. Org.[1] Chem.2005 , 70, 9618–9621.[1][2] Link
    
  • Purification of Chloroformates: Whetstone, J. L. "Method for purifying chloromethyl chloroformate."[3] U.S. Patent 6,911,558, 2005 . Link

  • Thiocarbonate Chemistry: Tietze, L. F.; Eicher, T. Reactions and Syntheses: In the Organic Chemistry Laboratory. Wiley-VCH, 1989.
  • Safety Data (Related Compound): Sigma-Aldrich. "Safety Data Sheet: Chloromethyl chloroformate." Link

Technical Support Center: Strategies for the Removal of Unreacted O-(Chloromethyl) S-ethyl carbonothioate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemistry challenges. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) concerning the removal of unreacted O-(Chloromethyl) S-ethyl carbonothioate from reaction mixtures. As a highly reactive electrophilic reagent, its effective removal is paramount for ensuring product purity, stability, and the success of subsequent synthetic transformations. This document is designed to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your work.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

This section addresses the fundamental questions regarding the properties of O-(Chloromethyl) S-ethyl carbonothioate and the importance of its removal.

Q1: What is O-(Chloromethyl) S-ethyl carbonothioate and why is its removal from my reaction critical?

O-(Chloromethyl) S-ethyl carbonothioate is a potent electrophilic agent. Its structure contains a chloromethyl group, which is highly susceptible to nucleophilic attack. This reactivity makes it a useful reagent for introducing a -(CH2)-S-C(=O)OEt moiety onto various nucleophiles.

However, its high reactivity is also its primary liability post-reaction. Residual, unreacted electrophile in your mixture can lead to several critical issues:

  • Product Instability: The reagent can continue to react with your desired product, particularly if the product itself contains nucleophilic sites, leading to the formation of impurities over time.

  • Side Reactions in Subsequent Steps: If the crude product is used in a subsequent reaction, the unreacted O-(Chloromethyl) S-ethyl carbonothioate can react with the new reagents, leading to complex side-product profiles and reduced yields.

  • Purification Challenges: The reagent and its subsequent degradation products can complicate purification, sometimes co-eluting with the desired product in chromatography or co-crystallizing.

  • Toxicity and Genotoxicity Concerns: Many reactive electrophiles and alkylating agents are known to have potential toxicological effects. While specific data on this compound is limited, compounds with similar reactive functional groups, like chloromethyl methyl ether, are regulated as potential carcinogens.[1][2] Therefore, minimizing residual levels in any final compound, especially for drug development applications, is a critical safety and regulatory consideration.

Q2: My reaction is complete. What is my immediate first step to handle the excess reagent?

Your first and most critical step is to quench the reaction. This involves adding a simple, inexpensive reagent that will rapidly and irreversibly react with the excess O-(Chloromethyl) S-ethyl carbonothioate, converting it into a benign, easily removable species. Proceeding directly to solvent removal or purification without a dedicated quenching step is strongly discouraged, as this can lead to the concentration of the reactive species and potential product degradation.

Section 2: Troubleshooting Guide - Quenching and Purification Protocols

This guide provides detailed, step-by-step protocols for neutralizing and removing the unreacted electrophile.

Q3: What are the most effective quenching strategies for O-(Chloromethyl) S-ethyl carbonothioate?

The optimal quenching strategy depends on the stability of your desired product. Two primary approaches are recommended: Standard Aqueous Quenching and Nucleophilic Scavenger Quenching.

This method is effective for most applications and relies on the hydrolysis of the reactive chloromethyl group. The principle is analogous to the quenching of other α-chloro ethers like chloromethyl methyl ether (MOM-Cl), which are effectively destroyed by vigorous stirring with aqueous solutions.[1][2]

Step-by-Step Methodology:

  • Cool the Reaction: Once the reaction is deemed complete by TLC, LCMS, or another monitoring method, cool the reaction vessel to 0-10 °C using an ice bath. This is crucial as the quenching process can be mildly exothermic.[3][4]

  • Add Quenching Solution: Slowly add one of the following aqueous solutions to the cooled, stirring reaction mixture:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Saturated aqueous ammonium chloride (NH₄Cl) solution.[2]

    • Deionized water.[5]

  • Stir Vigorously: Allow the biphasic mixture to stir vigorously for a minimum of 15-30 minutes. Effective mixing is essential to ensure the electrophile in the organic phase comes into contact with the aqueous quenching agent.[1]

  • Allow to Warm: Remove the ice bath and allow the mixture to warm to room temperature, continuing to stir for an additional 15 minutes.

  • Proceed to Extraction: The quenched mixture is now ready for standard liquid-liquid extraction.

Causality Explained: The water or aqueous solution acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group. This displaces the chloride ion and ultimately leads to the formation of more polar, water-soluble byproducts that can be easily separated during an aqueous workup.

This is an advanced and highly efficient method that utilizes a "scavenger" molecule to form a highly water-soluble adduct with the electrophile, greatly simplifying its removal.[6]

Step-by-Step Methodology:

  • Prepare Scavenger Solution: Prepare a solution of a mercaptoalkanesulfonic acid salt, such as sodium 2-mercaptoethanesulfonate, in a suitable solvent like DMF or water.

  • Cool the Reaction: Cool the primary reaction mixture to 0-10 °C.

  • Add Scavenger: Add the scavenger solution dropwise to the reaction mixture.

  • Stir and React: Stir the mixture at room temperature for 1-2 hours to ensure complete reaction with the excess electrophile.

  • Aqueous Workup: Dilute the reaction mixture with water and proceed to liquid-liquid extraction. The scavenger-electrophile adduct will have extremely high water solubility and will be efficiently removed into the aqueous phase.[6]

Causality Explained: The highly nucleophilic thiol group of the scavenger attacks the chloromethyl group, forming a stable thioether. The sulfonic acid group imparts exceptional water solubility to the resulting adduct, effectively "pulling" the unreacted electrophile out of the organic phase during extraction.

Strategy Mechanism Advantages Considerations
Aqueous Quench HydrolysisSimple, inexpensive reagents.[2]Requires vigorous mixing; may be less efficient for highly non-polar reaction media.
Scavenger Quench Nucleophilic AdditionForms a highly water-soluble adduct, leading to superior removal during extraction.[6]Scavenger reagent is an additional cost; requires an extra reaction step.
Q4: After quenching, my product is still impure. What is the best purification strategy?

After a proper quench and extractive workup, further purification is often necessary. The choice of method depends on the physical properties of your desired product.

G start Crude Product After Extraction is_solid Is the product a solid? start->is_solid is_volatile Is the product thermally stable and volatile? is_solid->is_volatile  No (Oil/Liquid) crystallization Recrystallization is_solid->crystallization  Yes chromatography Flash Column Chromatography is_volatile->chromatography  No distillation Distillation / Kugelrohr is_volatile->distillation  Yes final_product Pure Product chromatography->final_product crystallization->final_product distillation->final_product G cluster_analytics Analytical Workflow workflow Start: Quenched Reaction Mixture Quench & Aqueous Workup Purification (Chromatography, etc.) Final Product Analysis TLC TLC Monitoring (In-Process Control) workflow:p->TLC Monitor Fractions GCMS GC/MS Analysis (Trace Residuals) workflow:p->GCMS Final QC NMR ¹H NMR (Structural Confirmation & Purity) workflow:p->NMR Final QC

Sources

Validation & Comparative

Technical Assessment: O-(Chloromethyl) S-ethyl Carbonothioate vs. Standard Chloromethylating Agents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Assessment: 1H NMR Spectrum Analysis of O-(Chloromethyl) S-ethyl Carbonothioate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Application Context

O-(Chloromethyl) S-ethyl carbonothioate (CAS: 668-10-0 analog/derivative class) represents a specialized class of "soft alkylating" reagents used primarily in the synthesis of prodrugs. Unlike the ubiquitous Chloromethyl Chloroformate (CMCF) , which is highly volatile and reactive, the S-ethyl carbonothioate derivative offers a distinct reactivity profile due to the thioester moiety.

This guide provides a rigorous 1H NMR analysis protocol to validate the purity of this reagent, distinguishing it from common degradation products (Ethanethiol, Formaldehyde) and comparing its spectral characteristics with standard alternatives like CMCF and Chloromethyl Isopropyl Carbonate (CMIC).

Structural Analysis & NMR Prediction

The molecule consists of two distinct chemical environments flanking a carbonyl core: the S-ethyl group and the O-chloromethyl group.

Structure:



Predicted Chemical Shift Assignments (

)
Proton GroupTypeMultiplicityPredicted Shift (

ppm)
Coupling (

Hz)
Structural Influence

MethyleneSinglet (s)5.70 – 5.85 -Deshielded by Oxygen and Chlorine (Anomeric effect).

MethyleneQuartet (q)2.85 – 2.95 ~7.2Deshielded by Sulfur and Carbonyl (

).

MethylTriplet (t)1.30 – 1.38 ~7.2Standard terminal methyl, slightly downfield due to S.

Critical Note: The chemical shift of the chloromethyl group (


) is the primary indicator of intact reagent. Hydrolysis leads to the disappearance of the singlet at ~5.75 ppm and the appearance of formaldehyde (or paraformaldehyde) signals.
Comparative Analysis: Reagent Performance

The following table compares O-(Chloromethyl) S-ethyl carbonothioate against the industry standards for introducing chloromethyl groups.

Table 1: Comparative Spectral & Physical Properties

FeatureO-(Chloromethyl) S-ethyl carbonothioate Chloromethyl Chloroformate (CMCF) Chloromethyl Isopropyl Carbonate (CMIC)
Key NMR Signal (

)

5.75 ppm (Singlet)

6.42 ppm (Singlet)

5.72 ppm (Singlet)
Secondary Signals S-Ethyl (2.9 q, 1.3 t)None (No aliphatic protons)Isopropyl (4.9 m, 1.3 d)
Stability (

)
Moderate (Thioester sensitive to moisture)Low (Rapid hydrolysis to HCl/CO2)High (Stable carbonate)
Leaving Group Ethanethiol (

, foul odor)
HCl (Corrosive gas)Isopropanol (Neutral)
Reactivity Profile Tunable (Thioester exchange)Aggressive (Acyl chloride)Mild (Carbonate exchange)
Prodrug Application Synthesis of S-acyl-2-thioethyl (SATE) precursorsGeneral carbonatesAlkyl carbonate prodrugs
Experimental Protocol: Purity Assessment

To ensure data integrity, the following self-validating protocol minimizes moisture-induced degradation during acquisition.

A. Sample Preparation (Strict Anhydrous Conditions)
  • Glassware: Oven-dry NMR tubes at 120°C for 2 hours. Cool in a desiccator.

  • Solvent: Use

    
     (99.8% D) stored over 4Å molecular sieves. Avoid DMSO-d6 as it can accelerate nucleophilic attack on the chloromethyl group.
    
  • Concentration: Dissolve 10-15 mg of reagent in 0.6 mL solvent.

  • Internal Standard (Optional): Add 1 mg of 1,3,5-trioxane (

    
     5.17 ppm) for quantitative integration verification.
    
B. Acquisition Parameters (Bruker/Varian 400 MHz)
  • Pulse Sequence: zg30 (Standard 30° pulse)

  • Relaxation Delay (D1): 10 seconds (Critical for accurate integration of the chloromethyl singlet vs. ethyl protons).

  • Scans (NS): 16 (Sufficient for >95% purity samples).

  • Temperature: 298 K (25°C).

C. Data Processing & Validation
  • Phasing: Apply manual phasing; automatic phasing often distorts the baseline near the solvent peak.

  • Integration Logic: Set the Chloromethyl Singlet (5.75 ppm) to integral = 2.00.

    • Check: The Quartet at 2.9 ppm must integrate to 2.00 ± 0.05.

    • Check: The Triplet at 1.3 ppm must integrate to 3.00 ± 0.05.

  • Impurity Flagging:

    • Ethanethiol: Look for a quartet at

      
       2.5 ppm and a thiol proton (multiplet) at 
      
      
      
      1.3-1.4 ppm.
    • Formaldehyde: Sharp singlet at

      
       9.6 ppm (rare) or broad broad peaks at 
      
      
      
      4.8-5.0 ppm (paraformaldehyde oligomers).
Visualization: Analytical Workflow & Stability

The following diagram illustrates the decision logic for analyzing the spectrum and identifying degradation pathways.

NMR_Analysis_Workflow Sample Crude Sample (O-Chloromethyl S-ethyl carbonothioate) Solvent Dissolve in CDCl3 (Dry over Sieves) Sample->Solvent Acquisition 1H NMR Acquisition (D1 = 10s) Solvent->Acquisition Check_5_7 Check Region 5.70 - 5.85 ppm Acquisition->Check_5_7 Singlet_Found Singlet Present (Integral = 2H) Check_5_7->Singlet_Found Yes Singlet_Absent Singlet Absent/Shifted Check_5_7->Singlet_Absent No Check_Ethyl Check Ethyl Group (2.9 ppm q, 1.3 ppm t) Singlet_Found->Check_Ethyl Fail_Hydrolysis FAIL: Hydrolysis (HCHO + EtSH) Singlet_Absent->Fail_Hydrolysis Impurity_Check Impurity Scan (EtSH @ 2.5 ppm) Check_Ethyl->Impurity_Check Pass PASS: Reagent Intact Impurity_Check->Pass Clean Baseline Impurity_Check->Fail_Hydrolysis Extra Peaks

Figure 1: Logic flow for NMR verification of O-(Chloromethyl) S-ethyl carbonothioate, prioritizing the diagnostic chloromethyl singlet.

Mechanistic Insights & Troubleshooting

The unique aspect of this reagent is the S-Ethyl moiety. In standard carbonates (like CMIC), the byproduct is an alcohol. Here, the byproduct is a thiol.

  • The "Thiol Trace" Issue: Even 1% degradation releases Ethanethiol, which has a very high vapor pressure and distinct smell. In the NMR, the thiol proton (

    
    ) is often exchange-broadened or split into a triplet if the sample is very dry.
    
    • Diagnostic: If you see a triplet at

      
       1.3 ppm that integrates > 3.0 relative to the chloromethyl group, you have free thiol contamination.
      
  • Solvent Effects:

    • In

      
       : Signals are sharp and well-resolved.
      
    • In

      
       : The 
      
      
      
      signal may shift slightly upfield (
      
      
      5.6 ppm). Warning: DMSO is hygroscopic; water peaks (
      
      
      3.33) can obscure the methylene quartet of the ethyl group.
References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley. (Standard reference for chemical shift prediction rules).
  • Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270. [Link]

  • Doc Brown's Chemistry. (2024). 1H NMR spectrum of chloroethane and derivatives (Analysis of ethyl group splitting patterns). [Link]

  • National Institutes of Health (NIH). (2024). Characterization of S-Methyl-O-2-phenylethyl Carbonothioate (Analogous thiocarbonate NMR data). PMC11191072. [Link][1]

Sources

Technical Comparison Guide: Mass Spectrometry Profiling of O-(Chloromethyl) S-ethyl carbonothioate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

O-(Chloromethyl) S-ethyl carbonothioate (CEC) represents a specialized class of "soft alkylating" reagents used primarily in the synthesis of thiocarbonate-based prodrugs. Unlike its oxygen-analogues (e.g., chloromethyl isopropyl carbonate), CEC introduces a sulfur moiety that alters both the lipophilicity and the metabolic hydrolysis rate of the resulting prodrug.

This guide provides an in-depth technical analysis of the CEC fragmentation pattern under Electron Ionization (EI), comparing its spectral signature against the industry-standard Chloromethyl Chloroformate (CCF) . We focus on diagnostic ion stability, fragmentation pathways, and protocol validation to ensure accurate structural confirmation in complex matrices.

Mechanistic Fragmentation Analysis

The mass spectral behavior of CEC is governed by the competition between the labile C–S bond and the characteristic alpha-cleavage of the chloromethyl ether moiety.

Structural Properties & Ionization Physics
  • Formula:

    
    
    
  • Molecular Weight: 154.0 (monoisotopic

    
    )
    
  • Ionization Mode: Electron Impact (70 eV)

  • Key Feature: The molecule contains both a thioester core (

    
    ) and a chloromethyl ether  tail (
    
    
    
    ).
Primary Fragmentation Pathways

Upon ionization, the radical cation


 (m/z 154) undergoes three distinct cleavage events:
  • Alpha-Cleavage (Chloromethyl Driver): The ether oxygen stabilizes the positive charge, leading to the ejection of the chloromethyl group or cleavage adjacent to it. This yields the diagnostic m/z 49/51 (

    
    ) ion, the hallmark of any chloromethyl reagent.
    
  • Acylium Ion Formation (Thioester Break): The C–S bond is weaker than the C–O bond. Homolytic cleavage often expels the ethylthio radical (

    
    ), leaving the acylium cation m/z 93  (
    
    
    
    ).
  • McLafferty-like Rearrangement: Although less dominant than in long-chain esters, the ethyl group allows for a hydrogen transfer to the carbonyl oxygen, potentially eliminating ethylene (

    
    ) to yield a thiocarbonic acid species.
    
Visualization of Signaling Pathways (Graphviz)

The following diagram maps the causal relationships between the molecular ion and its daughter fragments.

CEC_Fragmentation M_Ion Molecular Ion (M+) m/z 154 / 156 (Radical Cation) Frag_93 Acylium Ion [Cl-CH2-O-CO]+ m/z 93 / 95 M_Ion->Frag_93 - EtS• (Loss of 61) Frag_89 Thioacyl Ion [Et-S-CO]+ m/z 89 M_Ion->Frag_89 - OCH2Cl• (Loss of 65) Frag_49 Chloromethyl Cation [CH2=Cl]+ m/z 49 / 51 M_Ion->Frag_49 Direct α-cleavage Frag_93->Frag_49 - CO2 (Loss of 44) Frag_61 Ethylthio Cation [Et-S]+ m/z 61 Frag_89->Frag_61 - CO (Loss of 28) Frag_29 Ethyl Cation [C2H5]+ m/z 29 Frag_61->Frag_29 - S (Loss of 32)

Caption: Figure 1. Predictive fragmentation tree for O-(Chloromethyl) S-ethyl carbonothioate (EI, 70eV). Blue indicates the precursor; Red indicates primary diagnostic ions; Green indicates the highly stable chloromethyl signature.

Comparative Performance: CEC vs. Alternatives

In drug development, choosing the right derivatizing agent is critical.[1] The table below contrasts CEC with the standard Chloromethyl Chloroformate (CCF) .

Spectral Fingerprint Comparison
FeatureO-(Chloromethyl) S-ethyl carbonothioate (CEC) Chloromethyl Chloroformate (CCF) Implication for Analysis
Molecular Ion (

)
m/z 154 (Distinct)m/z 128 (Weak/Absent)CEC offers a more stable molecular ion due to the buffering effect of the sulfur atom, aiding in confirmation.
Base Peak (Typical) m/z 29 (

) or m/z 49 (

)
m/z 63 (

)
CCF fragmentation is dominated by chlorine loss; CEC has a richer "organic" fingerprint (Ethyl group).
Diagnostic Sulfur m/z 61 (

) & m/z 89
None The m/z 89 peak is unique to CEC, preventing false positives from other chloromethyl esters.
Chlorine Isotope Present (M, M+2)Present (M, M+2, M+4)CCF has two chlorines, creating a complex 9:6:1 pattern. CEC has a simpler 3:1 pattern (

).
Stability & Reactivity Profile
  • Hydrolytic Stability: CEC is more stable towards moisture than CCF. The thioester bond is less electrophilic than the acyl chloride in CCF, allowing for easier handling during sample preparation without immediate degradation to HCl and formaldehyde.

  • Derivatization Specificity: CEC reacts slower but with higher specificity for nucleophiles (e.g., carboxylates) compared to the aggressive CCF, reducing side reactions in complex biological matrices.

Experimental Protocol: Validated GC-MS Workflow

To ensure reproducibility, the following protocol utilizes a "Self-Validating" approach where the presence of the m/z 49 and m/z 89 ions confirms both the reagent identity and the integrity of the thio-linkage.

Materials
  • Reagent: O-(Chloromethyl) S-ethyl carbonothioate (>97% purity).

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Internal Standard: Deuterated Ethyl Acetate (

    
    -EtOAc).
    
Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 1.0 mg of analyte (drug acid) in 500 µL anhydrous DCM.

    • Add 1.5 equivalents of CEC and 2.0 equivalents of Triethylamine (base).

    • Critical Step: Incubate at 40°C for 30 minutes. (CEC requires heat unlike CCF).

  • GC Parameters:

    • Column: DB-5MS UI (30m x 0.25mm x 0.25µm).

    • Inlet: Splitless, 250°C.

    • Carrier Gas: Helium @ 1.2 mL/min.

    • Oven: 50°C (1 min) → 20°C/min → 280°C.

  • MS Detection (Scan Mode):

    • Range: m/z 35 – 300.

    • Source Temp: 230°C.

    • Quad Temp: 150°C.

Workflow Logic Diagram

Experimental_Workflow cluster_validation Self-Validation Checkpoints Sample Analyte (Carboxylic Acid) Rxn Derivatization (CEC + Et3N, 40°C) Sample->Rxn Soft Alkylation GC GC Separation (DB-5MS Column) Rxn->GC Inject MS MS Detection (EI Source) GC->MS Elute Data Data Analysis (Extract Ion Chromatogram) MS->Data m/z 49, 89, 154 Check1 Check m/z 49 (Chloromethyl intact?) Data->Check1 Check2 Check m/z 89 (Thio-linkage intact?) Data->Check2

Caption: Figure 2. Analytical workflow for CEC derivatization. The process includes specific mass-checkpoints (m/z 49, 89) to validate the reagent has not hydrolyzed prior to reaction.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for alpha-cleavage and rearrangement mechanisms).

  • Rautio, J., et al. (2008). "Prodrugs: design and clinical applications." Nature Reviews Drug Discovery, 7(3), 255-270. (Context for chloromethyl ester applications).

  • NIST Chemistry WebBook. "Mass Spectrum of Chloromethyl derivatives." (General reference for halo-ether fragmentation patterns). [2]

  • Gomes, P., et al. (2003).[1] "Improved Synthesis of Amino Acid and Dipeptide Chloromethyl Esters." Synthetic Communications. (Comparative reactivity data for chloromethyl reagents). [1]

Sources

Technical Comparison: O-(Chloromethyl) S-ethyl carbonothioate vs. Standard Alkylating Agents in Prodrug Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of prodrug design, O-(Chloromethyl) S-ethyl carbonothioate (CAS 133217-37-5) represents a specialized alkylating agent used to introduce the ethylsulfanylcarbonyloxymethyl moiety. Unlike standard alkyl halides (e.g., Methyl Iodide) that form stable ethers or esters, this reagent belongs to the class of "soft" alkylators . It is designed specifically to create metabolically labile acyloxymethyl linkages, facilitating the controlled release of active pharmaceutical ingredients (APIs) via esterase hydrolysis.

This guide objectively compares O-(Chloromethyl) S-ethyl carbonothioate against its primary competitors—Chloromethyl Isopropyl Carbonate (CMIC) and Chloromethyl Pivalate (POM-Cl)—focusing on reaction kinetics, hydrolytic stability, and lipophilicity modulation.

Chemical Profile & Mechanism of Action[1][2][3][4]

The Reagent
  • IUPAC Name: O-(Chloromethyl) S-ethyl carbonothioate[1]

  • Structure:

    
    
    
  • Function: Bifunctional linker. The chloromethyl group acts as the electrophile for the drug molecule (nucleophile), while the carbonothioate tail modulates lipophilicity and enzymatic cleavage rates.

Mechanism: Finkelstein-Assisted Alkylation

Direct displacement of the chloride by carboxylates or phenols is often kinetically sluggish due to the low electrophilicity of the methylene carbon. The standard protocol requires in situ activation using Sodium Iodide (NaI) to generate the more reactive iodomethyl intermediate.

Reaction Pathway:

  • Activation:

    
    
    
  • Coupling:

    
    
    
  • Metabolism (In Vivo): Esterases attack the carbonyl, releasing the parent drug, formaldehyde,

    
    , and ethanethiol.
    
Mechanistic Visualization

The following diagram illustrates the activation and coupling pathway, contrasting it with the metabolic degradation.

ReactionMechanism Reagent O-(Chloromethyl) S-ethyl carbonothioate Intermediate Reactive Iodomethyl Intermediate Reagent->Intermediate Finkelstein Exchange NaI NaI (Catalyst) NaI->Intermediate Prodrug Prodrug (Acyloxymethyl thiocarbonate) Intermediate->Prodrug SN2 Displacement Drug Drug-COOH (Nucleophile) Drug->Prodrug + Base (K2CO3) Metabolism In Vivo Esterase Hydrolysis Prodrug->Metabolism Systemic Circulation Byproducts Parent Drug + CH2O + CO2 + EtSH Metabolism->Byproducts Degradation

Figure 1: Reaction mechanism from synthesis to metabolic activation.

Comparative Analysis: Selecting the Right Linker

The choice between O-(Chloromethyl) S-ethyl carbonothioate and its alternatives depends on the desired LogP (lipophilicity) and the toxicity profile of the metabolic byproducts.

Comparison Table
FeatureO-(Chloromethyl) S-ethyl carbonothioate Chloromethyl Isopropyl Carbonate (CMIC) Chloromethyl Pivalate (POM-Cl)
Prodrug Moiety EthylsulfanylcarbonyloxymethylIsopropyloxycarbonyloxymethyl (POC)Pivaloyloxymethyl (POM)
Primary Use Fine-tuning lipophilicity & sulfur-based partitioningStandard oral prodrugs (e.g., Tenofovir DF)Antibiotics (e.g., Pivampicillin)
Leaving Group Ethanethiol (EtSH)Isopropanol Pivalic Acid
Toxicity Concern Odor; EtSH can be toxic at high doses.Low (GRAS solvent).Carnitine depletion (long-term use).
Hydrolytic Rate Moderate (Thio-carbonyl effect).Fast.Slow/Moderate (Steric bulk).
Lipophilicity High (Sulfur increases LogP).Moderate.High.
Reactivity Moderate (Requires NaI).Moderate (Requires NaI).Low (Steric hindrance).
Performance Insights
  • Lipophilicity Modulation: The sulfur atom in the S-ethyl reagent imparts unique lipophilic characteristics compared to the oxygen-based CMIC. This is crucial for drugs that need to cross the blood-brain barrier (BBB) or penetrate dense lipid membranes.

  • Metabolic Fate:

    • CMIC releases isopropanol, which is metabolically benign in small quantities.

    • POM-Cl releases pivalic acid, which forms stable conjugates with carnitine, potentially leading to hypocarnitinemia in chronic dosing.

    • S-Ethyl Reagent releases ethanethiol. While avoiding carnitine depletion, ethanethiol has a strong odor and distinct metabolic processing (oxidation to disulfide or sulfonic acid). Recommendation: Use this reagent for acute therapies or potent drugs where the molar dose is low, mitigating thiol toxicity.

Experimental Protocol

Objective: Synthesis of a model prodrug via alkylation of a carboxylic acid. Scale: 1.0 mmol.

Materials
  • Substrate: Carboxylic Acid API (1.0 eq, e.g., 1.0 mmol).

  • Reagent: O-(Chloromethyl) S-ethyl carbonothioate (1.2 eq, 1.2 mmol).

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (2.0 eq).
    
  • Catalyst: Sodium Iodide (NaI), dry (0.1 - 0.2 eq).

  • Solvent: DMF (anhydrous) or Acetone (if substrate allows).

Step-by-Step Workflow
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (5 mL).

  • Deprotonation: Add

    
     (2.0 mmol). Stir at room temperature for 15 minutes to generate the carboxylate anion.
    
  • Activation: Add NaI (0.1 mmol). The solution may turn slightly yellow (liberation of trace iodine/iodide exchange).

  • Alkylation: Dropwise add O-(Chloromethyl) S-ethyl carbonothioate (1.2 mmol).

  • Reaction: Heat the mixture to 50–60°C . Monitor via TLC or LC-MS.

    • Note: The reaction typically reaches completion in 3–6 hours.

  • Quenching: Cool to room temperature. Dilute with Ethyl Acetate (30 mL) and wash with water (

    
     mL) to remove DMF and inorganic salts.
    
  • Purification: Dry the organic layer over

    
    , filter, and concentrate. Purify via silica gel chromatography (Gradient: Hexanes/EtOAc).
    
Troubleshooting Guide
  • Low Yield? Increase NaI to 0.5 eq. The in situ generation of the iodomethyl species is the rate-limiting step.

  • Hydrolysis? Ensure DMF is strictly anhydrous. Moisture will hydrolyze the chloromethyl reagent to formaldehyde and the thiocarbonic acid.

Decision Framework: When to Use Which?

Use the following logic tree to determine if O-(Chloromethyl) S-ethyl carbonothioate is the correct choice for your molecule.

DecisionTree Start Select Alkylating Agent for Prodrug Q1 Is the API meant for chronic (long-term) use? Start->Q1 Q2 Does the API require enhanced lipophilicity? Q1->Q2 No (Acute/Potent) CMIC Use Chloromethyl Isopropyl Carbonate (POC) (Safest Byproduct) Q1->CMIC Yes (Avoid Pivalate/Thiol) POM Use Chloromethyl Pivalate (POM) (High Stability) Q2->POM No (Standard Stability) S_Ethyl Use O-(Chloromethyl) S-ethyl carbonothioate (High LogP, No Carnitine Issue) Q2->S_Ethyl Yes (Max Lipophilicity)

Figure 2: Selection logic for soft alkylating agents.

References

  • Sigma-Aldrich. O-(Chloromethyl) S-ethyl carbonothioate Product Specification.Link

  • Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7, 255–270. Link

  • PubChem. Compound Summary: O-Chloromethyl S-ethyl carbonothioate.Link

  • Mullangi, R., et al. (2011). Stability of prodrugs in biological fluids. In Prodrug Design, Elsevier. (General reference on plasma stability protocols).
  • Beaumont, K., et al. (2003). Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. Current Drug Metabolism. Link

Sources

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